1,2-Diphenoxyethane

説明

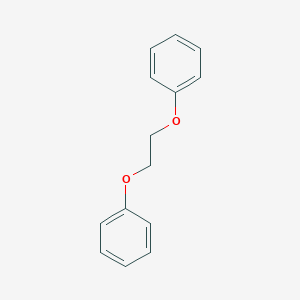

1,2-Diphenoxyethane (DPE, CAS 104-66-5), also known as ethylene glycol diphenyl ether, is a symmetric aromatic ether with the molecular formula C₁₄H₁₄O₂ and a molecular weight of 214.26 g/mol . Structurally, it consists of two phenoxy groups linked by an ethylene bridge (C₆H₅-O-CH₂-CH₂-O-C₆H₅) .

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-phenoxyethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c1-3-7-13(8-4-1)15-11-12-16-14-9-5-2-6-10-14/h1-10H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCSGHNKDXGYELG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCOC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25852-90-8 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-phenyl-ω-phenoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25852-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5026706 | |

| Record name | 1,2-Diphenoxyethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Off-white powder; [Alfa Aesar MSDS] | |

| Record name | Benzene, 1,1'-[1,2-ethanediylbis(oxy)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Diphenoxyethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9614 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000314 [mmHg] | |

| Record name | 1,2-Diphenoxyethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9614 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

104-66-5 | |

| Record name | 1,2-Diphenoxyethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Diphenoxyethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-DIPHENOXYETHANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6794 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1'-[1,2-ethanediylbis(oxy)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Diphenoxyethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-diphenoxyethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.932 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DIPHENOXYETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9W31HX4AW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Catalytic Approaches with Organic Bases

A 2017 patent detailed a two-step process using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a non-nucleophilic base. In the first step, phenol reacts with dichloroethane at 85°C to form 2-chlorophenetole, followed by a second substitution with phenol at 130°C. The method achieved an 89.82% yield after ethanol recrystallization, with product purity exceeding 98%. Key parameters include:

-

Molar ratio : 1:4.2 (phenol:dichloroethane)

-

Catalyst loading : 1.6 equivalents of DBU

-

Reaction time : 3 hours per step

This method minimizes side reactions like ether cleavage, attributed to DBU’s ability to scavenge HCl without participating in nucleophilic substitution.

Alkaline-Mediated Reactions in Aqueous Media

Early industrial methods employed aqueous sodium hydroxide (NaOH) or calcium hydroxide (Ca(OH)₂) as bases. A 2023 study optimized this approach using a hydrothermal reactor with Ca(OH)₂, toluene, and carbon tetrachloride. The reaction proceeds at 90°C for 1 hour, yielding 86% DPE with 97% purity after muffle furnace treatment at 200°C. However, this method requires energy-intensive distillation (200°C, <700 Pa vacuum) to remove impurities like unreacted phenol.

Alternative Methods Using 1,2-Dibromoethane

While 1,2-dibromoethane offers higher reactivity than dichloroethane, its use is limited by side reactions. A 2019 report noted that bromoethane derivatives undergo elimination to form vinyl bromide, reducing yields to ~30%. Key limitations include:

-

Solvent dependence : Ethanol solvents exacerbate elimination pathways.

-

Temperature sensitivity : Reactions above 80°C favor vinyl bromide formation.

Hydrothermal Synthesis with Calcium Hydroxide

A novel hydrothermal method combines Ca(OH)₂, toluene, and carbon tetrachloride at 70–90°C. This single-phase system avoids solvent separation challenges, achieving 86% yield. The process involves:

-

Hydrothermal activation : 1 hour at 70°C to form Ca-O-phenolate complexes.

-

Dropwise addition : 1,2-dichloroethane added at 2 seconds/drop to control reaction kinetics.

-

Thermal curing : 5 hours at 200°C to ensure complete cyclization.

Purification Techniques and Challenges

Post-synthesis purification significantly impacts final purity. High-temperature vacuum distillation (145–170°C, 5 mmHg) reduces impurities to <1% but risks thermal degradation. Recrystallization with ethanol or column chromatography is preferred for lab-scale production, yielding >99% purity.

Comparative Analysis of Preparation Methods

Industrial-Scale Production Considerations

Large-scale synthesis (10 kg/batch) prioritizes catalyst recyclability and energy efficiency. The DBU method is favored industrially due to:

化学反応の分析

PD-128483は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化して対応する酸化生成物を形成することができます。

還元: 還元反応は、還元剤を使用して行い、化合物の還元形を得ることができます。

置換: PD-128483は、適切な条件下で官能基が他の基に置き換えられる置換反応を起こすことができます。

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応用のさまざまな求核剤などがあります 。生成される主な生成物は、使用される特定の反応条件と試薬によって異なります 。

4. 科学研究用途

PD-128483は、化学、生物学、医学の分野で、特に科学研究用途について広く研究されてきました。その注目すべき用途には以下が含まれます。

科学的研究の応用

Photochemical Applications

1,2-Diphenoxyethane (DPOE) serves as a flexible bichromophore, which is crucial in the study of excited states and photophysical processes. Its unique structure allows for the modulation of vibronic coupling and excitonic splitting, making it an excellent candidate for research in light-harvesting complexes and chromophore arrays.

- Excited State Dynamics : Research has demonstrated that DPOE exhibits close-lying excited states that can be manipulated through solvent interactions. This property is essential for understanding internal conversion mechanisms in photochemical reactions .

- Spectroscopic Studies : The electronic spectra of DPOE have been investigated under jet-cooled conditions, revealing significant insights into its conformational preferences and the nature of its excited states. These studies contribute to the broader understanding of bichromophore behavior in various environments .

Material Science Applications

DPOE has been utilized in the development of advanced materials due to its unique chemical properties.

- Polymer Chemistry : DPOE derivatives have been incorporated into polyester/ether systems, such as poly(ethylene-1,2-diphenoxyethane-p,p'-dicarboxylate), which exhibit favorable physical properties for fiber applications . The incorporation of DPOE enhances the material's thermal stability and mechanical strength.

- Thermal Paper Sensitizers : DPOE is also used as a sensitizer in heat-sensitive recording materials. Its ability to undergo thermal activation makes it suitable for applications in point-of-sale receipts and other thermal printing technologies .

Chemical Synthesis and Purification

The synthesis of high-purity this compound is critical for its applications. Various methods have been developed to achieve this:

- Vacuum Distillation : A method involving vacuum distillation has been established to purify DPOE efficiently, yielding high purity levels (up to 99.6%) while maintaining high yields . This purification process is essential for ensuring the effectiveness of DPOE in sensitive applications such as photochemistry and material science.

Case Study 1: Photophysical Behavior

A study conducted by Purdue University explored the vibronic coupling in DPOE and its implications for excitonic behavior in bichromophores. The results indicated that the close proximity of excited states allowed for efficient energy transfer processes, which are critical for designing new light-harvesting materials .

Case Study 2: Thermal Paper Development

In an assessment by the U.S. Environmental Protection Agency, DPOE was evaluated as a potential alternative to Bisphenol A in thermal paper applications. The study highlighted its effectiveness as a developer while considering human health and environmental impacts, thus supporting its use in sustainable product development .

作用機序

PD-128483は、ドーパミンD2受容体のアゴニストとして作用することで効果を発揮します。この相互作用は、さまざまな生理学的反応を調節する下流のシグナル伝達経路の活性化につながります {__svg_loss__}。この化合物の作用機序には、ドーパミンD2受容体への結合、細胞内シグナル伝達カスケードをトリガーする立体構造変化が含まれます {__svg_loss__}。

類似化合物との比較

Market and Regulatory Outlook

生物活性

1,2-Diphenoxyethane (C14H14O2) is an organic compound with significant industrial applications, particularly as a solvent and in the production of various chemical intermediates. Its biological activity, however, has been less extensively studied compared to other compounds. This article aims to summarize the available research on the biological activity of this compound, including its potential toxicity, pharmacological effects, and relevant case studies.

- Molecular Formula : C14H14O2

- Molecular Weight : 214.26 g/mol

- Appearance : Colorless liquid

- Boiling Point : Approximately 250 °C

1. Toxicological Profile

This compound has been evaluated for its toxicological effects. According to the U.S. Environmental Protection Agency (EPA), it has been included in assessments regarding alternatives to Bisphenol A (BPA) in thermal paper applications. The assessments indicated that while it has low acute mammalian toxicity, it presents moderate concerns regarding developmental toxicity and potential endocrine activity .

- Acute Toxicity : Low

- Developmental Toxicity : Moderate concern

- Endocrine Activity : Potentially active but requires further investigation

2. Antimicrobial and Antitumor Activity

Research into the antimicrobial properties of this compound is limited. A study analyzing various compounds found no significant antimicrobial activity associated with this compound itself . However, its structural analogs and derivatives have shown varying degrees of biological activity.

3. Case Studies and Research Findings

A notable study evaluated the biological activities of several related compounds synthesized from phenolic derivatives. While this compound was not highlighted as having specific bioactivities, the research underscored the importance of structural modifications in enhancing biological efficacy .

Table 1 summarizes key findings from studies involving related compounds:

| Compound | Activity Type | Findings |

|---|---|---|

| 4-Dimethylamino-3,5-dinitrobenzoic acid | Antioxidant | Increased aromatic amino acid decarboxylase activity |

| N-Desmethyltapentadol | Antitumor | Exhibited neurostimulant properties |

| This compound | No significant activity | No reported biological activity |

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing high-purity 1,2-Diphenoxyethane?

- Methodological Answer : The most efficient synthesis involves reacting 1,2-dibromoethane with phenol in an aqueous KOH solution. Under optimized conditions (e.g., stoichiometric ratios and controlled reaction time), this method achieves a 75% molar yield based on 1,2-dibromoethane, with GC purity exceeding 99% . Scale-up tests (10 kg/batch) confirm reproducibility .

Q. What are the critical physical properties of this compound for experimental design?

- Methodological Answer : Key properties include:

- Melting point : 94–98°C (variations may arise from purity or measurement protocols) .

- Boiling point : 341.5°C at 760 mmHg .

- Density : 1.08 g/cm³ .

- LogP : 3.14 (indicative of lipophilicity, relevant for solubility studies) .

- These parameters are essential for solvent selection, reaction setup, and purification strategies.

Q. How should this compound be purified after synthesis?

- Methodological Answer : Post-synthesis purification typically involves recrystallization or column chromatography due to its crystalline solid state. GC analysis is recommended to confirm purity (>99%) . Ensure solvent compatibility with its low water solubility .

Q. What safety precautions are required for handling this compound?

- Methodological Answer :

- Use fume hoods and personal protective equipment (gloves, goggles).

- Avoid prolonged storage, as degradation may increase hazards .

- Dispose via certified waste management services compliant with local regulations .

Advanced Research Questions

Q. What mechanisms underlie this compound’s role as a thermal sensitizer in thermochromic materials?

- Methodological Answer : In thermal paper, this compound acts as a co-sensitizer by lowering the activation energy of dye precursors, enhancing image stability and color density . Its non-polar structure facilitates uniform dispersion in hydrophobic matrices. Experimental validation involves differential scanning calorimetry (DSC) to monitor phase transitions during thermal activation .

Q. How can researchers resolve discrepancies in reported melting points (94–98°C vs. 95–98°C)?

- Methodological Answer : Variations likely stem from purity levels or analytical techniques (e.g., DSC vs. capillary methods). To validate, perform melting point analysis using standardized protocols (e.g., ASTM E324) and cross-reference with HPLC/GC purity data .

Q. What analytical techniques are most effective for assessing this compound purity and stability?

- Methodological Answer :

- Gas Chromatography (GC) : Detects volatile impurities (e.g., residual phenol or dibromoethane) with >99% accuracy .

- HPLC : Useful for non-volatile byproducts.

- FT-IR/NMR : Confirm structural integrity and monitor degradation products (e.g., oxidation derivatives) .

Q. How does this compound participate in sonochemical oxidation reactions?

- Methodological Answer : During sonochemical oxidation of phenoxyacetic acid or chlorophenol , this compound forms as an intermediate via radical-mediated coupling. Ultrasonic irradiation generates cavitation bubbles, promoting radical formation. Reaction progress can be tracked using electron paramagnetic resonance (EPR) to detect transient radicals .

Q. What are the environmental implications of this compound’s chronic aquatic toxicity (H411 classification)?

- Methodological Answer : Its WGK 3 classification indicates high water hazard potential. Researchers must conduct ecotoxicity assays (e.g., Daphnia magna chronic tests) and model bioaccumulation using LogP values. Mitigation strategies include adsorption studies with activated carbon or biodegradation assessments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。